2,6-Anthracenedisulfonic acid

CAS No.: 61736-95-6

Cat. No.: VC19513340

Molecular Formula: C14H10O6S2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61736-95-6 |

|---|---|

| Molecular Formula | C14H10O6S2 |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | anthracene-2,6-disulfonic acid |

| Standard InChI | InChI=1S/C14H10O6S2/c15-21(16,17)13-3-1-9-5-12-8-14(22(18,19)20)4-2-10(12)6-11(9)7-13/h1-8H,(H,15,16,17)(H,18,19,20) |

| Standard InChI Key | JRMHQNHZQUZWNU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |

Introduction

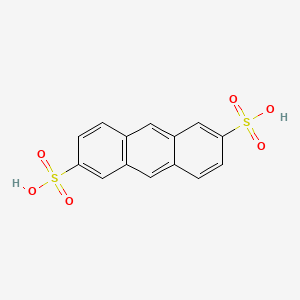

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

2,6-Anthracenedisulfonic acid has the molecular formula C₁₄H₁₀O₆S₂ and a molecular weight of 338.356 g/mol . The exact mass, calculated using isotopic distributions, is 337.992 g/mol, with a polar surface area (PSA) of 125.5 Ų and a logP (octanol-water partition coefficient) of 4.648, indicating moderate hydrophobicity despite the presence of sulfonic acid groups .

Structural Configuration

The anthracene backbone consists of three fused benzene rings, with sulfonic acid (-SO₃H) groups substituted at the 2 and 6 positions. This substitution pattern creates a symmetrical structure that enhances crystallinity and influences intermolecular interactions. X-ray diffraction studies of analogous compounds, such as anthracene-2,6-dithioacetate, suggest that the sulfonic acid groups adopt positions perpendicular to the aromatic plane, minimizing steric hindrance .

Synthesis and Production Methods

Direct Sulfonation of Anthracene

The most common synthesis route involves the sulfonation of anthracene using concentrated sulfuric acid. Reaction conditions—such as temperature, acid concentration, and reaction time—determine the isomer distribution. For example, sulfonation at 170°C for 6 hours with 98% sulfuric acid yields a mixture containing 2,6- and 2,7-anthracenedisulfonic acids . This mirrors methodologies used for naphthalenedisulfonic acids, where temperature control is critical to favor specific isomers .

Isolation and Purification

| Parameter | Value | Source |

|---|---|---|

| Sulfuric Acid Concentration | 50–75% by weight | |

| Temperature | 20–50°C | |

| Purity Achieved | ≥95% |

Physicochemical Properties

Spectral Characteristics

UV-Vis spectroscopy of anthracene derivatives reveals absorption maxima near 254 nm and 365 nm, attributed to π→π* transitions in the aromatic system . Fourier-transform infrared (FTIR) spectra of 2,6-anthracenedisulfonic acid show strong bands at 1030 cm⁻¹ and 1170 cm⁻¹, corresponding to symmetric and asymmetric S=O stretching vibrations .

Industrial and Research Applications

Dye Intermediate

The compound serves as a precursor for sulfonated dyes, where its sulfonic acid groups enhance water solubility and binding affinity to textile fibers. For instance, its disodium salt (C₁₀H₆(SO₃Na)₂) is commercially marketed for dye synthesis, with applications in fabric and paper industries .

Future Research Directions

-

Isomer-Specific Catalysis: Developing catalysts to improve the selectivity of 2,6-anthracenedisulfonic acid synthesis.

-

Advanced Materials: Investigating its use in conductive polymers or metal-organic frameworks (MOFs) leveraging its sulfonic acid groups for proton conduction.

-

Environmental Impact: Assessing biodegradability and ecotoxicology to ensure sustainable industrial use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume